molecular formula C16H10Cl2F6N4OS B607467 Flufiprole CAS No. 704886-18-0

Flufiprole

Cat. No. B607467
M. Wt: 491.23
InChI Key: HVQHXBNMBZJPLK-UHFFFAOYSA-N
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Description

Flufiprole is a nonsystemic phenylpyrazole insecticide that targets the GABA receptor . It is used in rice fields and is excellent in controlling a wide range of pests . The chemical formula of Flufiprole is C16H10Cl2F6N4OS .


Synthesis Analysis

The synthesis of Flufiprole involves several steps, including the oxidation of sulfur into sulfoxide . Preliminary experiments for the metabolism assay of Flufiprole were conducted both in vitro and in vivo .


Molecular Structure Analysis

The molecular weight of Flufiprole is 491.24 . The structure of Flufiprole includes a phenylpyrazole group, which is crucial for its insecticidal activity .


Chemical Reactions Analysis

Flufiprole undergoes various chemical reactions in the environment and within organisms. For instance, it has been found to exhibit enantioselective metabolism in rat and human liver microsomes .


Physical And Chemical Properties Analysis

Flufiprole is a solid substance with a molecular weight of 491.24 . It has a complex structure that includes two chlorine atoms, six fluorine atoms, and a cyano substituent .

Scientific Research Applications

Accumulation and Metabolism in Aquatic Organisms

Flufiprole, an insecticide used in rice fields, can accumulate in aquatic organisms like loach (Misgurnus anguillicaudatus). It metabolizes into various compounds, including flufiprole sulfone, fipronil, and flufiprole amide. The metabolism of flufiprole in loach shows enantioselectivity, meaning different molecular forms of flufiprole behave differently in the organism. This accumulation and metabolism pattern is crucial for understanding the environmental impact of flufiprole and its safety for aquatic ecosystems (Gao et al., 2019).

Effects on Non-Target Aquatic Organisms

Flufiprole's impact extends to non-target organisms in rice fields, like pond loach, Prussian carp, black-spotted frog, and water flea. Studies on the toxicity of flufiprole and its metabolites reveal significant risks. These findings indicate the need for careful consideration of flufiprole's use in environments with diverse aquatic life (Gao et al., 2020).

Environmental Behavior and Impact on Ecosystems

Research on simulated ecosystems, including paddy fields and fish-ponds, has highlighted that a substantial portion of flufiprole adheres to plants and enters water bodies. The study showed shrimps to be more sensitive to flufiprole compared to fish and crabs, suggesting potential risks in shrimp farming in paddy fields (Zheng-jun, 2013).

Residue Studies in Agriculture

Studies on flufiprole residues in cabbage and soil have been conducted to assess its safety for use in agriculture. These studies help establish safe application practices and determine the appropriate pre-harvest intervals to ensure the safety of produce for consumption (Tian-xing, 2011).

Enantioselective Metabolism in Liver Microsomes

The enantioselective metabolism of flufiprole in rat and human liver microsomes has been investigated. This research helps in understanding how different molecular forms of flufiprole are processed in the liver, which is crucial for assessing its safety and potential effects on human health (Lin et al., 2016).

Enantioselective Bioactivity and Toxicity

Research has also explored the stereoselectivity of flufiprole enantiomers in terms of bioactivity and toxicity. This includes their effects on insects and non-target organisms, as well as their degradation in various vegetables. Such studies are important for understanding the broader environmental and health implications of flufiprole use (Tian et al., 2016).

Future Directions

The future directions of Flufiprole research could involve exploring new application scenarios and improving the technology for its synthesis . There is also a need for more comprehensive studies on the environmental behavior and impact of Flufiprole .

properties

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(2-methylprop-2-enylamino)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2F6N4OS/c1-7(2)6-26-14-13(30(29)16(22,23)24)11(5-25)27-28(14)12-9(17)3-8(4-10(12)18)15(19,20)21/h3-4,26H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQHXBNMBZJPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC1=C(C(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2F6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flufiprole

CAS RN

704886-18-0
Record name Flufiprole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0704886180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUFIPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ZE3Z7AO7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
241
Citations
M Tian, Q Zhang, X Hua, B Tang, B Gao… - Journal of hazardous …, 2016 - Elsevier
… In this study, the stereoselectivity of flufiprole enantiomers in … Acute toxicities of flufiprole enantiomers toward two non-… )-flufiprole was 1.9⿿5.1 times higher than that of (S)-flufiprole…
Number of citations: 42 www.sciencedirect.com
J Gao, F Wang, W Jiang, J Miao, P Wang, Z Zhou… - Environmental …, 2020 - Elsevier
… , the acute toxicities of flufiprole enantiomers and its six metabolites (fipronil, flufiprole sulfide, flufiprole sulfone, detrifluoromethylsulfinyl flufiprole, desulfinyl flufiprole, and flufiprole …
Number of citations: 32 www.sciencedirect.com
M Zhou, Y Cheng, Y Zhang, Z Liu, M Zhang - … Biochemistry and Physiology …, 2022 - Elsevier
… of flufiprole enantiomers to earthworms is: R-(+)- flufiprole >Rac-(±)- flufiprole >S-(−)- flufiprole… The SOD could be the key biomarker for monitoring the risk of flufiprole enantiomers. …
Number of citations: 5 www.sciencedirect.com
J Gao, F Wang, W Jiang, J Han, P Wang… - Journal of agricultural …, 2020 - ACS Publications
… the risk of flufiprole to phytoplankton, the digestion and uptake of flufiprole as well as the toxic effects of flufiprole … Flufiprole enantiomers were mainly metabolized to flufiprole amide and …
Number of citations: 15 pubs.acs.org
M Tian, Q Zhang, H Shi, B Gao, X Hua… - Analytical and …, 2015 - Springer
… There is no such report on flufiprole until now. Since flufiprole is produced and used as racemates, a precise, cheap, and faster analytical method for the determination of flufiprole …
Number of citations: 33 link.springer.com
J Chang, Q An, Y Xie, W Liu, P Xu… - … Science & Technology, 2023 - ACS Publications
… bioaccumulation, metabolism, and hepatotoxicity of flufiprole in the Chinese native lizard (… exposed to flufiprole-contaminated soil adsorbed flufiprole through the skin and flufiprole was …
Number of citations: 4 pubs.acs.org
J Gao, F Wang, W Jiang, J Han, D Liu… - Journal of agricultural …, 2019 - ACS Publications
… Flufiprole enantiomers rapidly accumulated and were metabolized to flufiprole sulfone, fipronil, and flufiprole amide … and degradation of S-flufiprole. The residue of the chiral metabolite …
Number of citations: 15 pubs.acs.org
C Lin, Y Miao, M Qian, Q Wang… - Journal of agricultural and …, 2016 - ACS Publications
The enantioselective metabolism of flufiprole in rat and human liver microsomes in vitro was investigated in this study. The separation and determination were performed using a liquid …
Number of citations: 17 pubs.acs.org
J Li, Y Zhang, Y Cheng, S Yuan, L Liu, H Shao… - … of Pharmaceutical and …, 2016 - Elsevier
… However, the high specificity and sensitivity posed by the residue analysis at low levels of flufiprole … In the present study, the four enantiomers of flufiprole and flufiprole amide were firstly …
Number of citations: 15 www.sciencedirect.com
K Liao, P Li, G Chen, X Qiu - Journal of Macromolecular Science …, 2019 - Taylor & Francis
… [ Citation 19 ] However, the half-life of flufiprole is 17 min in … of flufiprole-loaded microcapsules is to prevent decomposition and improve application efficiency. By preparing flufiprole …
Number of citations: 5 www.tandfonline.com

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